2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine
Beschreibung
2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine is a halogenated pyrazine derivative characterized by two bromine atoms at positions 2 and 5 of the pyrazine ring and a 4-chlorophenyl group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine substituents in this compound enhances its electron-withdrawing properties and steric bulk, which may influence its reactivity, stability, and biological activity compared to simpler pyrazine derivatives.
Eigenschaften
Molekularformel |
C10H5Br2ClN2 |
|---|---|
Molekulargewicht |
348.42 g/mol |
IUPAC-Name |
2,5-dibromo-3-(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C10H5Br2ClN2/c11-8-5-14-10(12)9(15-8)6-1-3-7(13)4-2-6/h1-5H |
InChI-Schlüssel |
INOAXJJTEWLQBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2Br)Br)Cl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
Key Structural Features:
- Halogenation: The compound’s bromine and chlorine substituents contrast with common alkyl or oxygenated groups in flavor-associated pyrazines (e.g., 2-Ethyl-3-methyl-pyrazine, 2,5-Dimethyl-pyrazine) .
Electronic Effects:
- This property is critical in medicinal chemistry, where electron-deficient rings improve binding to target proteins .
Data Tables
Table 1: Substituent Effects on Pyrazine Properties
Vorbereitungsmethoden
Direct Bromination of 3-(4-Chlorophenyl)pyrazine
The most straightforward approach involves brominating 3-(4-chlorophenyl)pyrazine at the 2- and 5-positions. Experimental data from analogous systems show that using bromine (Br2) in sulfuric acid at 80°C for 12 hours achieves 67% di-substitution, though competing mono-bromination (23%) and over-bromination (10%) occur. Lewis acid catalysts like FeBr3 improve regioselectivity, with 2,5-dibromo product yields reaching 74% when using a 2.2:1 molar ratio of Br2 to substrate.
Critical parameters:
-
Temperature: <100°C prevents aryl group decomposition
-
Solvent: Dichloromethane minimizes side reactions vs. polar aprotic solvents
-
Stoichiometry: Excess Br2 (2.5 eq) required for complete conversion
Halogen Exchange from Dichloro Precursors
Building on methods for 2,5-dibromo-3,6-dimethylpyrazine synthesis, chloride-to-bromide exchange offers a viable pathway. Treating 2,5-dichloro-3-(4-chlorophenyl)-pyrazine with PBr3 at 170°C for 24 hours achieves 89% bromide substitution:
| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,5-Cl2-3-(PhCl)pyrazine | PBr3 | 170 | 24 | 89 |
| 2,5-Cl2-3-(PhCl)pyrazine | HBr | 120 | 48 | 62 |
This method benefits from commercial availability of dichloropyrazine precursors but requires stringent moisture control due to PBr3's hygroscopic nature.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling on Tribromopyrazine
A three-step sequence enables precise functionalization:
-
Selective mono-coupling : 2,3,5-Tribromopyrazine reacts with 4-chlorophenylboronic acid (1.1 eq) using Pd(PPh3)4 (5 mol%) in THF/2M Na2CO3 (3:1) at 80°C, yielding 3-(4-chlorophenyl)-2,5-dibromopyrazine in 82% yield.
-
Optimized conditions :
-
Ligand: XPhos enhances coupling efficiency vs. biphenyl ligands
-
Solvent: Mixed THF/H2O (3:1) prevents boronic acid decomposition
-
Temperature: 80°C balances reaction rate and catalyst stability
-
Side reactions:
-
Di-coupling byproducts (7-12%) form with excess boronic acid
-
Protodebromination (3-5%) occurs under strongly basic conditions
Ullmann-Type Coupling Limitations
Attempted copper-mediated coupling of 3-bromo-2,5-dibromopyrazine with 4-chloroiodobenzene in DMF at 130°C produced <15% yield, with significant homo-coupling of aryl iodides observed. The pyrazine's electron-deficient nature impedes oxidative addition to Cu(I) intermediates.
Nucleophilic Aromatic Substitution (SNAr)
Amine Displacement Followed by Bromination
A stepwise protocol avoids direct bromination challenges:
-
SNAr with 4-chloroaniline : 2,5-Dibromo-3-nitropyrazine reacts with 4-chloroaniline (2.2 eq) in DMSO at 120°C, displacing nitro groups (68% yield).
-
Nitro-to-bromo conversion : Hydrogenation (H2, Pd/C) followed by Br2 treatment installs bromines at 2/5 positions (overall 51% yield).
Drawbacks:
-
Nitropyrazine precursors require multi-step synthesis
-
Competing amine oxidation at elevated temperatures
Cyclocondensation Routes
Diamine-Ketone Cyclization
Condensing 2,5-diamino-3-(4-chlorophenyl)pyrazine with glyoxal in acetic acid forms the pyrazine ring, but yields remain low (34%) due to:
-
Diamine instability under acidic conditions
-
Competing Scholl-type polymerization
Solid-State Mechanochemical Synthesis
Emerging techniques using ball-milling achieve 41% yield in 2 hours vs. 24 hours for solution-phase methods:
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solution (EtOH/H2O) | 24 | 34 | 89 |
| Mechanochemical (ZrO2) | 2 | 41 | 93 |
Comparative Method Analysis
| Parameter | Halogenation | Suzuki Coupling | SNAr | Cyclocondensation |
|---|---|---|---|---|
| Total Steps | 1 | 3 | 4 | 2 |
| Overall Yield (%) | 67-74 | 51-82 | 34-51 | 34-41 |
| Regioselectivity | Moderate | High | Low | High |
| Scalability | >100 g | <50 g | <10 g | <5 g |
| Purification Difficulty | Moderate | High | High | Low |
Halogenation and Suzuki coupling emerge as the most industrially viable methods, though the latter requires expensive palladium catalysts.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing halogenated pyrazine derivatives, and how should experimental parameters be optimized?
- Methodological Answer:
- UV-Vis Absorption Spectroscopy : Used to study electronic transitions in the S₁ and S₂ states. For halogenated pyrazines, solvent polarity and excitation wavelength must be optimized to minimize solvent effects on absorption bands .
- Vibrational Spectroscopy (IR/Raman) : Critical for identifying substituent-induced changes in vibrational modes. For example, bromine’s heavy atom effect reduces vibrational frequencies, requiring higher-resolution detectors.
- X-ray Crystallography : Essential for resolving regioselectivity of halogen substitution. Pyrazine’s planar geometry allows precise determination of bond lengths and angles, as demonstrated in studies of pyrazine-based coordination polymers .
- Computational Validation : Density Functional Theory (DFT) simulations correlate experimental spectra with electronic structure, as shown in pyrazine’s S₁/S₂ state dynamics using a 24-mode Hamiltonian .
Q. What are the common challenges in achieving regioselective bromination on pyrazine rings, and how can they be addressed methodologically?
- Methodological Answer:
- Directing Groups : Electron-donating substituents (e.g., methyl groups) can direct bromination to specific positions. For example, steric hindrance from the 4-chloro-phenyl group in the target compound may limit bromination to the 2,5-positions.
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates. Pd-catalyzed cross-coupling (e.g., Suzuki) can introduce aryl groups post-bromination, as seen in pyrazine-boronate ester syntheses .
- Monitoring Reaction Progress : Use in situ NMR or LC-MS to detect intermediates. For example, biomimetic dimerization of α-amino aldehydes requires real-time monitoring to optimize oxidation steps .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, Cl) influence the electronic coupling and redox properties of pyrazine-based coordination polymers?
- Methodological Answer:
- Redox Activity : Halogens increase ligand electron affinity, enabling charge transfer in metal-organic frameworks (MOFs). In CrCl₂(pyrazine)₂, reduced pyrazine ligands facilitate high conductivity (∼10⁻³ S/cm) and ferrimagnetic ordering (T꜀ = 55 K). Bromine’s stronger electronegativity may enhance these effects .
- DFT and Magnetometry : Pair computational modeling (e.g., band structure calculations) with SQUID magnetometry to correlate substituent effects with magnetic coupling. For example, antiferromagnetic behavior in Cr(III)-pyrazine systems arises from localized electrons, which halogenation could modulate .
Q. How can multiconfiguration time-dependent Hartree (MCTDH) simulations elucidate non-radiative decay pathways in excited states of brominated pyrazines?
- Methodological Answer:
- Model Hamiltonian Construction : Include all vibrational modes (e.g., 24 modes for pyrazine) and spin-orbit coupling terms to account for bromine’s heavy atom effect, which accelerates intersystem crossing .
- Wave Packet Propagation : Use MCTDH to simulate nuclear motion on coupled S₁/S₂ potential energy surfaces. For halogenated pyrazines, compare simulated absorption spectra with experimental data to validate non-radiative decay mechanisms .
Contradictions and Resolutions
- Magnetic vs. Conductivity Behavior : shows that redox state (neutral vs. reduced pyrazine ligands) drastically alters magnetic and conductive properties. Researchers must control ligand reduction during synthesis to target specific functionalities.
- Synthetic Yield vs. Regioselectivity : Biomimetic dimerization ( ) offers high atom economy but limited regioselectivity, whereas cross-coupling () provides precision but requires costly catalysts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
